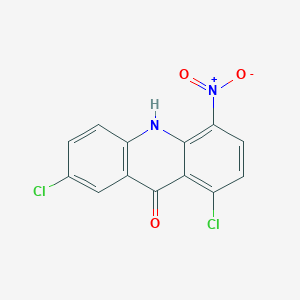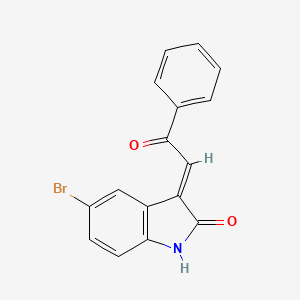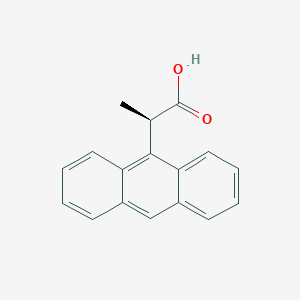
(R)-2-(Anthracen-9-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Anthracen-9-yl)propanoic acid is an organic compound featuring an anthracene moiety attached to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Anthracen-9-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene is functionalized to introduce a carboxylic acid group at the 9-position, forming 9-anthracenecarboxylic acid.
Chiral Center Introduction:
Industrial Production Methods
Industrial production methods for ®-2-(Anthracen-9-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
®-2-(Anthracen-9-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of ®-2-(Anthracen-9-yl)propanoic acid involves its interaction with molecular targets and pathways. The anthracene moiety can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxylic acid: Lacks the chiral center present in ®-2-(Anthracen-9-yl)propanoic acid.
Anthracene-9,10-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
Anthracene-9-carboxaldehyde: Features an aldehyde group instead of a carboxylic acid.
Uniqueness
®-2-(Anthracen-9-yl)propanoic acid is unique due to its chiral center, which imparts specific stereochemical properties and potential enantioselective interactions. This distinguishes it from other anthracene derivatives and broadens its range of applications in asymmetric synthesis and chiral recognition.
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2R)-2-anthracen-9-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19)/t11-/m1/s1 |
InChI Key |
JVLRJYDOJMOUNK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


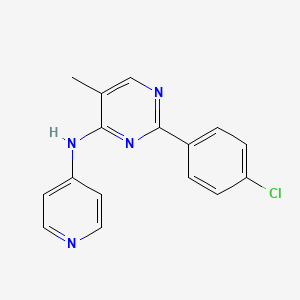
![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
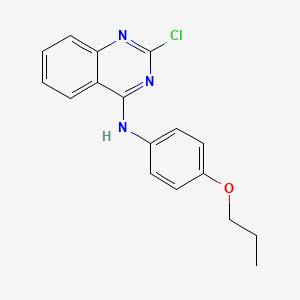
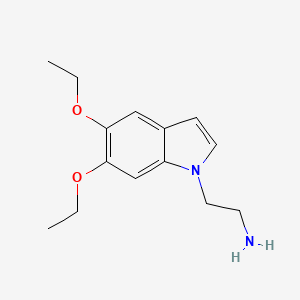
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)

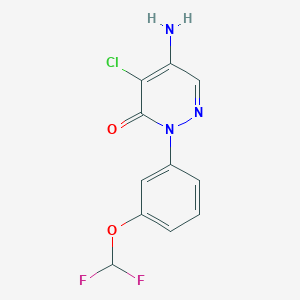
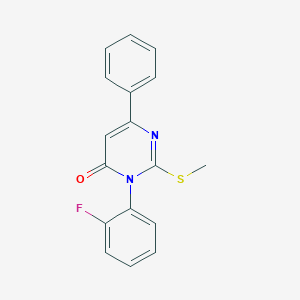
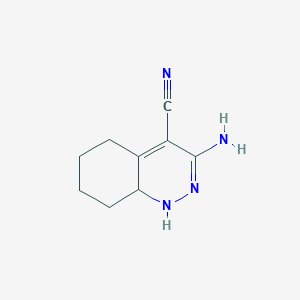
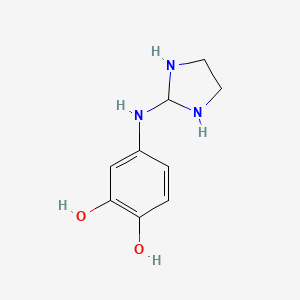
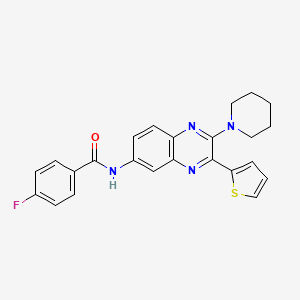
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
